molecular formula C10H13NO4S B13544134 5-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid

5-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid

Cat. No.: B13544134
M. Wt: 243.28 g/mol
InChI Key: PAMKWSDHAQNXQC-UHFFFAOYSA-N
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Description

5-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid: is an organic compound that features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid and its derivatives involves interactions with various molecular targets, including enzymes and receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparison with Similar Compounds

Uniqueness: 5-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both the Boc-protected amino group and the carboxylic acid group allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid

InChI

InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-4-6(5-16-7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)

InChI Key

PAMKWSDHAQNXQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CS1)C(=O)O

Origin of Product

United States

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